5-(3-Chloropropyl)-1-cyclohexyltetrazole
Overview
Description
The compound “5-(3-Chloropropyl)-1-cyclohexyltetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 3-chloropropyl group suggests the presence of a three-carbon chain with a chlorine atom attached, and the cyclohexyl group indicates a six-membered carbon ring .
Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as bioisosteres for carboxylic acid groups, and are often used in drug design . The chlorine atom in the 3-chloropropyl group could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would depend on its exact structure. Tetrazoles are generally stable, though they can be explosive under certain conditions. The presence of the chloropropyl group might make the compound susceptible to nucleophilic substitution reactions .Scientific Research Applications
Antiproliferative Activity and DNA/RNA-Binding Properties
5-(3-Chloropropyl)-1-cyclohexyltetrazole demonstrates potential as an antitumor agent. Compounds with chloropropyl side-chains, such as this, have shown notable impact on inhibitory effects against cancer cells. Specifically, they exhibit cytostatic effects on colon cancer cells and bind to DNA and RNA, suggesting a role in cancer treatment (Meščić Macan et al., 2019).
Antimycobacterial Activity
Research indicates that derivatives of 1-aryltetrazoles, which could include structures similar to 5-(3-Chloropropyl)-1-cyclohexyltetrazole, show activity against various mycobacteria, including Mycobacterium tuberculosis. This suggests its potential application in treating tuberculosis (Waisser et al., 1996).
Genotoxic Impurity Analysis
5-(3-Chloropropyl)-1-cyclohexyltetrazole is used as an intermediate in the synthesis of certain pharmaceuticals. Its presence as a potential genotoxic impurity is a concern, leading to the development of analytical methods to detect and quantify its levels in drug substances (Bray et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloropropyl)-1-cyclohexyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLPBIXVEVQXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410154 | |
Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-1-cyclohexyltetrazole | |
CAS RN |
73963-29-8 | |
Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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